3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17654044
InChI: InChI=1S/C7H10N2OS/c1-5(4-8)7(10)6-2-3-9-11-6/h2-3,5H,4,8H2,1H3
SMILES:
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23 g/mol

3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one

CAS No.:

Cat. No.: VC17654044

Molecular Formula: C7H10N2OS

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one -

Specification

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
IUPAC Name 3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one
Standard InChI InChI=1S/C7H10N2OS/c1-5(4-8)7(10)6-2-3-9-11-6/h2-3,5H,4,8H2,1H3
Standard InChI Key IXJOHSGKFPMPHR-UHFFFAOYSA-N
Canonical SMILES CC(CN)C(=O)C1=CC=NS1

Introduction

Structural and Molecular Characteristics

Key Functional Groups

  • Thiazole Ring: A five-membered heterocycle containing sulfur and nitrogen, known for electron-deficient properties that facilitate electrophilic substitution .

  • Amino Group (-NH₂): Enhances solubility and enables hydrogen bonding with biological targets.

  • Ketone Group (C=O): Imparts polarity and reactivity toward nucleophiles.

Synthesis and Industrial Preparation

Synthetic Routes

While no direct synthesis protocols are documented for this compound, analogous thiazole derivatives are typically synthesized via:

  • Hantzsch Thiazole Synthesis: Condensation of thioureas with α-halo ketones .
    Example reaction:

    Thiourea+CH₃COCH₂BrThiazole derivative+HBr\text{Thiourea} + \text{CH₃COCH₂Br} \rightarrow \text{Thiazole derivative} + \text{HBr}

    Modifications to this method could introduce the amino and methyl groups at specific positions.

  • Post-Functionalization: Secondary modifications of pre-formed thiazoles, such as nitration followed by reduction to introduce amino groups .

Industrial Scalability

Continuous flow reactors and catalytic systems (e.g., Pd/C for hydrogenation) are employed in large-scale thiazole production to enhance yield and purity . For this compound, optimizing reaction conditions (e.g., temperature, solvent polarity) would be critical due to the sensitivity of the ketone group.

Physicochemical Properties

Comparative Analysis with Analogues

Table 1 contrasts key properties with structurally related compounds:

PropertyTarget Compound3-Amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol 2-(5-Methylthiazol-2-yl)propan-2-amine
Molecular Weight170.23 g/mol188.25 g/mol156.24 g/mol
Solubility (H₂O)Moderate (polar groups)High (methoxy enhances polarity)Low (hydrophobic)
Melting PointNot reportedNot reported98–100°C

The ketone group in the target compound reduces water solubility compared to alcohol derivatives but improves lipid membrane permeability .

Chemical Reactivity

Nucleophilic Additions

The ketone group undergoes nucleophilic attacks, forming imines or enamines with amines:

RC=O+H₂N-R’RC(NHR’)OH\text{RC=O} + \text{H₂N-R'} \rightarrow \text{RC(NHR')OH}

This reactivity is exploitable in drug conjugation strategies.

Electrophilic Substitution on Thiazole

The thiazole ring participates in electrophilic substitution at position 4 (para to sulfur), enabling halogenation or nitration . For example:

Thiazole+HNO₃H₂SO₄5-Nitrothiazole derivative\text{Thiazole} + \text{HNO₃} \xrightarrow{\text{H₂SO₄}} \text{5-Nitrothiazole derivative}

Biological Activities and Research Applications

Anticancer Activity

In pancreatic cancer models (Panc-1, Miapaca-2), analogous compounds reduce cell viability by 50–70% at 10 µM. Apoptosis induction is linked to caspase-3 activation and Bcl-2 downregulation.

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Amino Group: Essential for hydrogen bonding with biological targets; methylation reduces activity.

  • Thiazole Ring: Electron-withdrawing groups (e.g., nitro) enhance electrophilic reactivity but may decrease bioavailability.

Case Studies and Preclinical Data

Antiparasitic Activity

In Cryptosporidium-infected gnotobiotic piglets, a related thiazole derivative reduced parasitic load by 90% at 20 mg/kg/day. The amino-ketone moiety likely interferes with parasite folate metabolism.

Material Science Applications

Thiazole-based polymers incorporating similar structures exhibit high thermal stability (decomposition >300°C), suggesting utility in high-performance materials .

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